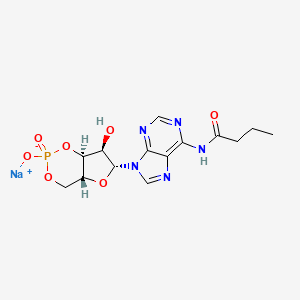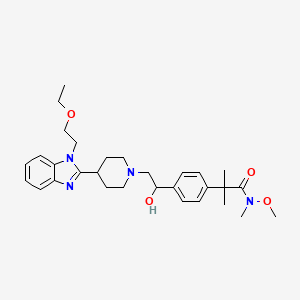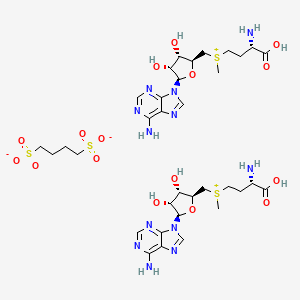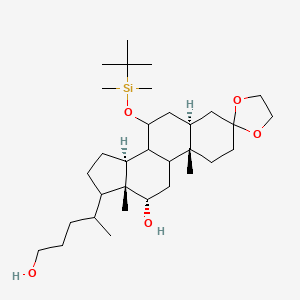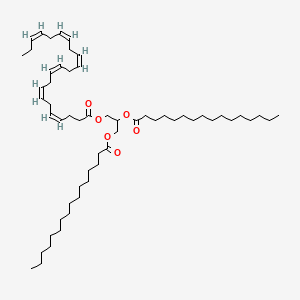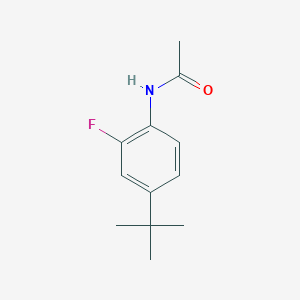![molecular formula C21H16Na2O14S B13837667 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt is a complex organic compound known for its significant biological activitiesThis compound exhibits various pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt involves multiple steps. The initial step typically includes the extraction of the aglycone (wogonin) from the plant source. This is followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The final step involves sulfonation to introduce the sulfooxy group .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of microbial fermentation and enzymatic glycosylation. These methods are preferred due to their efficiency and eco-friendliness compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s biological activity.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flavonoids.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancers, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Wirkmechanismus
The compound exerts its effects primarily through the modulation of various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-cancer: Induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt/mTOR pathway.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Baicalin: Another flavonoid glycoside from Scutellaria baicalensis with similar anti-inflammatory and antioxidant properties.
Wogonin: The aglycone form of the compound, known for its anti-cancer activities.
Oroxindin: A structurally related compound with comparable pharmacological effects.
Uniqueness: 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt is unique due to its sulfooxy group, which enhances its water solubility and bioavailability compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H16Na2O14S |
|---|---|
Molekulargewicht |
570.4 g/mol |
IUPAC-Name |
disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H18O14S.2Na/c22-12-5-10(33-21-18(26)16(24)17(25)19(34-21)20(27)28)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)35-36(29,30)31;;/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1 |
InChI-Schlüssel |
JZFIWABEFJYNRS-DSGPYVBMSA-L |
Isomerische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


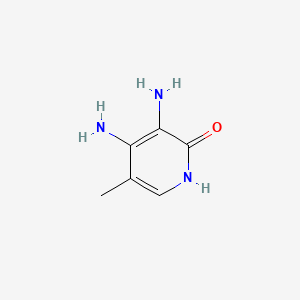
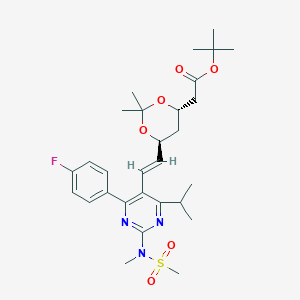
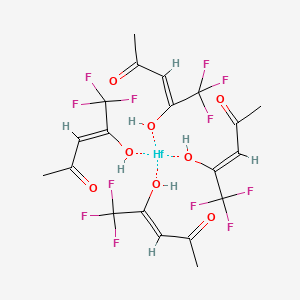
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
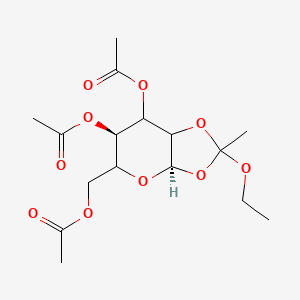
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
